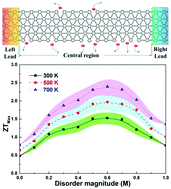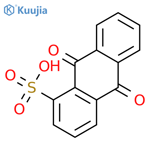Enhancing the thermoelectric performance of gamma-graphyne nanoribbons by introducing edge disorder†
Physical Chemistry Chemical Physics Pub Date: 2018-02-06 DOI: 10.1039/C7CP08154E
Abstract
Structure disorder especially edge disorder is unavoidable during the fabrication of nanomaterials. In this paper, using the non-equilibrium Green's function method, we investigate the influence of edge disorder on the thermoelectric performance of gamma(γ)-graphyne nanoribbons (GYNRs). Our results show that the high Seebeck coefficient in pristine γ-GYNR could still be preserved although edge disorder is introduced into the structure. Meanwhile, in these edge-disordered nanoribbons the suppression of thermal conductance including electronic and phononic contributions outweighs the reduction of electronic conductance. These two positive effects combine together, and finally boost the thermoelectric conversion efficiency of γ-GYNRs. The thermoelectric figure of merit ZT in the edge-disordered γ-GYNRs (the length and width are about 55.68 and 1.41 nm) could approach 2.5 at room temperature, and can even reach as high as 4.0 at 700 K, which is comparable to the efficiency of conventional energy conversion methods. The findings in this paper indicate that the edge-disordered γ-GYNRs are a promising candidate for efficient thermoelectric energy conversion and thermal management of nanodevices.


Recommended Literature
- [1] Inside front cover
- [2] Protein recognition on a single graphene oxide surface fixed on a solid support†
- [3] Contents list
- [4] A label-free aptamer-based biosensor for microRNA detection by the RNA-regulated fluorescence of malachite green†
- [5] XXVI.—On the distillation of wood
- [6] Design, synthesis and characterization of vanadia-doped iron-oxide pillared montmorillonite clay for the selective catalyticoxidation of H2S
- [7] Active colloids with collective mobility status and research opportunities
- [8] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [9] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [10] Front cover










